8-Nonen-2-one

Catalog No.
S749082
CAS No.
5009-32-5
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Nonen-2-one

CAS Number

5009-32-5

Product Name

8-Nonen-2-one

IUPAC Name

non-8-en-2-one

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h3H,1,4-8H2,2H3

InChI Key

OIFXLYCBBBXCIB-UHFFFAOYSA-N

SMILES

CC(=O)CCCCCC=C

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC(=O)CCCCCC=C

8-Nonen-2-one is an organic compound classified as a ketone, with the molecular formula C₉H₁₆O and a molecular weight of approximately 140.22 g/mol. It is characterized by a nine-carbon chain that features a double bond between the eighth and ninth carbon atoms and a carbonyl group (C=O) located on the second carbon. This structure gives 8-Nonen-2-one distinctive physical properties, including a colorless liquid state with a fruity and baked odor, making it appealing for various applications in the flavor and fragrance industries .

, including:

  • Oxidation: The compound can be oxidized to yield carboxylic acids using strong oxidizing agents like potassium permanganate. This reaction typically cleaves the double bond, potentially forming two separate carboxylic acids.
  • Reduction: It can be reduced to 8-Nonen-2-ol using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction involves the conversion of the carbonyl group into a hydroxyl group.
  • Substitution: The carbonyl group can participate in nucleophilic addition reactions, particularly with Grignard reagents, leading to the formation of tertiary alcohols .

Research into the biological activity of 8-Nonen-2-one has identified potential antimicrobial and anti-inflammatory properties. It has been studied for its role in pheromone signaling among insects, indicating its significance in biological communication. Its interaction with olfactory receptors suggests that it could influence behavioral responses in various organisms. Additionally, ongoing studies are exploring its therapeutic applications, particularly concerning its effects on cellular functions due to its ability to interact with cell membranes.

8-Nonen-2-one can be synthesized through several methods:

  • Oxidation of Alcohol: A common synthetic route involves the oxidation of 8-Nonen-2-ol using oxidizing agents such as pyridinium chlorochromate or potassium permanganate under mild conditions to prevent over-oxidation .
  • Catalytic Dehydrogenation: In industrial settings, 8-Nonen-2-one is often produced via catalytic dehydrogenation of 8-Nonen-2-ol. This process employs metal catalysts like palladium or platinum at elevated temperatures and is typically conducted in continuous flow reactors to optimize yield and purity.

The applications of 8-Nonen-2-one span various fields:

  • Flavor and Fragrance Industry: Its pleasant odor makes it valuable as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes .
  • Organic Synthesis: It serves as an important building block in organic synthesis, utilized in various

The mechanism of action for 8-Nonen-2-one involves its interaction with specific molecular targets. In biological systems, it binds to olfactory receptors, triggering signal transduction pathways that lead to odor perception. The carbonyl group acts as an electrophile, making it susceptible to nucleophilic attack during

8-Nonen-2-one can be compared with several similar compounds, each possessing unique characteristics:

CompoundStructure DescriptionKey Differences
3-Nonen-2-oneHydroxyl group on the third carbonDifferent reactivity due to hydroxyl position
8-Nonen-2-olAlcohol form with hydroxyl group instead of carbonylReduced reactivity compared to ketone
8-NonanolFully saturated analog (no double bond)Different physical properties due to saturation
2-NonanoneLacks double bond present in 8-nonen compoundsDifferent reactivity profile due to absence of alkene

The uniqueness of 8-Nonen-2-one lies in its combination of both a carbonyl group and an alkene structure, which imparts distinct chemical reactivity and physical properties compared to its analogs. This makes it particularly valuable in the fragrance and flavor industries while also serving as an important intermediate in organic synthesis.

Physical Description

Colourless liquid; Fruity aroma

XLogP3

2.5

Density

0.853-0.855

UNII

AWX3860ECA

Other CAS

5009-32-5

Wikipedia

8-nonen-2-one

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Dates

Last modified: 08-15-2023

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